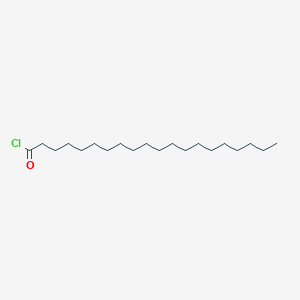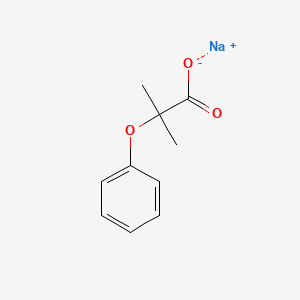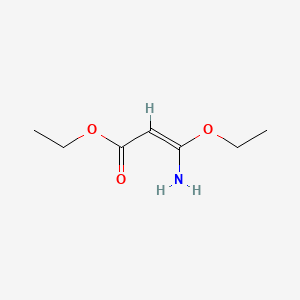
Eicosanoyl chloride
Übersicht
Beschreibung
Eicosanoyl chloride, also known as eicosanoic acid chloride, is a long-chain fatty acid derivative. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis, particularly in the production of esters and amides. Its chemical formula is C20H39ClO, and it has a molecular weight of 330.98 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eicosanoyl chloride can be synthesized through the reaction of eicosanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the eicosanoic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the thionyl chloride or oxalyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of thionyl chloride or oxalyl chloride to a large reactor containing eicosanoic acid and an inert solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation and stored under an inert atmosphere to prevent hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
Eicosanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and eicosanoic acid, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form eicosanoic acid and hydrochloric acid.
Reduction: this compound can be reduced to eicosanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols: React with this compound to form esters under mild conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed.
Amines: React with this compound to form amides, typically under anhydrous conditions to prevent hydrolysis.
Water: Hydrolyzes this compound to eicosanoic acid, usually under acidic or basic conditions to accelerate the reaction.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Eicosanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Eicosanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including esters and amides.
Biological Studies: Utilized in the modification of biomolecules to study their structure and function.
Material Science: Employed in the production of specialty polymers and surfactants.
Pharmaceuticals: Used in the synthesis of drug molecules and prodrugs.
Wirkmechanismus
Eicosanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product, such as an ester or amide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.
Stearoyl Chloride: Another long-chain fatty acid chloride with similar applications in organic synthesis.
Arachidoyl Chloride: Often used interchangeably with eicosanoyl chloride due to their similar chain lengths and reactivity.
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer chain length compared to palmitoyl chloride and stearoyl chloride results in higher melting and boiling points, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
icosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBGYJQEFZICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432043 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-09-8 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)




![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)


